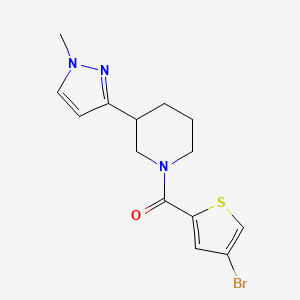

(4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Beschreibung

(4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a bromothiophene moiety linked to a pyrazolyl-piperidine structure

Eigenschaften

IUPAC Name |

(4-bromothiophen-2-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3OS/c1-17-6-4-12(16-17)10-3-2-5-18(8-10)14(19)13-7-11(15)9-20-13/h4,6-7,9-10H,2-3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNVPHGQVNXLSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, particularly at the bromothiophene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding thiophene derivative.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, (4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone has been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity, leading to cell death. This property makes it a candidate for developing new antibiotics .

Neurological Applications

Due to its piperidine structure, the compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies have shown that it can act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain .

Organic Electronics

The unique electronic properties of (4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can enhance charge mobility and overall device efficiency .

Case Studies

Wirkmechanismus

The mechanism of action for (4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-bromo-2-thienyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

- (4-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Uniqueness

What sets (4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone apart is its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom, for instance, can make it a more versatile intermediate for further functionalization.

Biologische Aktivität

The compound (4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone (CAS No. 2034304-79-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromothiophene moiety linked to a pyrazolyl-piperidine structure, which is significant for its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 356.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.26 g/mol |

| CAS Number | 2034304-79-3 |

The biological activity of this compound is believed to be mediated through its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may influence pathways associated with cancer cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to (4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone exhibit a range of biological activities:

-

Anticancer Activity :

- Studies have shown that related compounds can inhibit the activity of Na+/K+-ATPase and Ras oncogene, which are critical in cancer cell survival and proliferation .

- In vitro assays demonstrated significant growth inhibition in various human cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition :

- Antibacterial Properties :

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various thiazole derivatives, it was found that compounds with similar structural features displayed enhanced cytostatic activities against glioma cell lines. The mechanism involved the inhibition of Na+/K+-ATPase, leading to reduced cell viability .

Case Study 2: Enzyme Inhibition Profile

Research focusing on enzyme inhibition revealed that certain derivatives demonstrated strong inhibitory effects on AChE and urease. The structure-function relationship highlighted the importance of the piperidine moiety in enhancing enzyme binding affinity .

Q & A

Q. Key Parameters :

- Solvent Choice : Ethanol or dioxane improves solubility of intermediates, while polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Catalysts : KOH or NaOH facilitates hydrazine-mediated cyclization for pyrazole ring formation (yields up to 98% reported in analogous syntheses) .

- Temperature : Reflux conditions (70–100°C) are critical for completing cyclization steps .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole-Piperidine Formation | Hydrazine hydrate, KOH, ethanol, reflux | 85–98% | |

| Thiophene Bromination | NBS, DMF, 0°C → RT | ~75% (analogous) | |

| Final Coupling | TEA, THF, room temperature | 60–70% (estimated) |

Which spectroscopic and crystallographic methods are essential for structural elucidation, and how are data conflicts resolved?

Q. Basic Research Focus

- 1H/13C NMR : Assigns proton environments (e.g., distinguishing piperidine CH2 groups at δ 2.5–3.5 ppm) and confirms ketone carbonyl signals (δ 190–200 ppm) .

- IR Spectroscopy : Validates C=O stretches (~1650–1700 cm⁻¹) and aromatic C-Br bonds (~550 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles (e.g., dihedral angles between thiophene and pyrazole rings ≈ 45–60°) .

Q. Conflict Resolution :

- Discrepancies in NMR integration (e.g., overlapping piperidine signals) are addressed via 2D techniques (COSY, HSQC) .

- Crystallographic data supersede ambiguous mass spectrometry results (e.g., distinguishing positional isomers) .

How can computational methods predict biological activity or reactivity of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates HOMO/LUMO gaps to predict electrophilic/nucleophilic sites. For example, the 4-bromo-thiophene moiety shows high electrophilicity (HOMO ≈ -6.5 eV) .

- Molecular Docking : Models interactions with targets like kinase enzymes. The pyrazole ring’s nitrogen atoms form hydrogen bonds with active-site residues (e.g., binding affinity ΔG ≈ -8.2 kcal/mol in analogous compounds) .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories, highlighting hydrophobic interactions with the piperidine ring .

What strategies address contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Dose-Response Analysis : Re-evaluate IC50 values under standardized assays (e.g., MTT for cytotoxicity) to resolve potency variations .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., demethylation of the 1-methyl-pyrazole group) that may skew activity .

- Selectivity Profiling : Screen against off-target receptors (e.g., GPCRs) to confirm specificity .

How do substituent modifications on the pyrazole or thiophene rings affect physicochemical properties?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (e.g., Br) : Increase logP (lipophilicity) but reduce solubility. The 4-bromo-thiophene increases logP by ~0.5 compared to unsubstituted analogs .

- Piperidine Substitution : Methyl groups at the 3-position enhance metabolic stability (t1/2 > 2 hours in microsomal assays) .

- Thiophene vs. Benzene : Thiophene improves π-stacking in crystal packing (density ≈ 1.45 g/cm³) .

What challenges arise in scaling up synthesis for preclinical studies?

Q. Methodological Focus

- Purification : Column chromatography is impractical for >10 g batches; switch to recrystallization (ethanol/water, 70% recovery) .

- Exothermic Reactions : Bromination steps require controlled addition rates (<0.5 mL/min) to avoid side products .

- Yield Optimization : Replace hydrazine hydrate with safer alternatives (e.g., trimethylhydrazine) while maintaining >80% efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.